octahydro-1H-indole-1-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide |
InChI |
InChI=1S/C9H17N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h7-8H,1-6H2,(H3,10,11) |
InChI Key |
FZTAWHSKHRDTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydro 1h Indole 1 Carboximidamide and Its Core Scaffolds
Stereoselective Synthesis of Octahydroindole Ring Systems
The precise control of stereochemistry during the synthesis of the octahydroindole core is paramount, as the spatial arrangement of substituents dramatically impacts biological activity. Both enantioselective and diastereoselective approaches have been developed to access specific stereoisomers of this important heterocyclic system.
Enantioselective Approaches to Octahydro-1H-indole Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A notable strategy for achieving this in the context of octahydro-1H-indole derivatives involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.
One effective method involves the asymmetric hydrogenation of a suitable indole (B1671886) precursor. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide (PtO₂) catalyst provides (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with high yield and stereoselectivity. uga.edu This approach leverages a chiral starting material to establish the desired stereochemistry in the final saturated ring system.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of octahydroindole derivatives. Chiral Brønsted acids have been shown to catalyze the cyclization of prochiral substrates to afford enantioenriched products. These reactions often proceed through the formation of chiral intermediates that dictate the stereochemical course of the ring closure.
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| PtO₂ | (S)-indoline-2-carboxylic acid | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | 85 | >99% | uga.edu |
| Chiral Phosphoric Acid | N-allyl-N-benzylacrylamide | Chiral N-alkylated indole precursor | up to 95 | up to >99% |
Diastereoselective Control in Synthesis
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the synthesis of substituted octahydroindoles, controlling the relative stereochemistry of multiple chiral centers is a key challenge.
A common strategy to achieve diastereocontrol is through substrate-directed reactions, where the existing stereochemistry in the starting material influences the stereochemical outcome of subsequent transformations. For example, the hydrogenation of a substituted indolizine (B1195054) has been shown to be highly diastereoselective, leading to the formation of the trans-fused octahydroindolizine (B79230) derivative. st-andrews.ac.uknih.gov This selectivity is attributed to a keto-enol tautomerism under kinetic control.
Furthermore, the choice of reagents and reaction conditions can significantly impact the diastereomeric ratio of the products. For instance, in the synthesis of certain substituted octahydroindoles, a prolonged reaction time during an epimerization step was found to enrich the desired diastereomer, shifting the ratio from 50:50 to 23:77. uga.edu
| Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) | Conditions | Reference |
| Epimerization | (S,S,S)-1/(R,S,S)-1 mixture | Enriched (R,S,S)-1 | 23:77 | Prolonged reaction time (24h) | uga.edu |
| Heterogeneous Hydrogenation | Tetrasubstituted indolizine | trans-fused octahydroindolizin-8-one | Highly diastereoselective | Rh/Al₂O₃, H₂ (80 bar) | st-andrews.ac.uk |
Influence of Catalytic Systems on Stereochemical Outcomes
The catalytic system employed in the synthesis of octahydroindoles plays a pivotal role in determining the stereochemical outcome. The nature of the metal, the chiral ligand, and the reaction conditions all contribute to the enantioselectivity and diastereoselectivity of the transformation.
Chiral palladium complexes, for instance, have been utilized in the asymmetric allylic alkylation of indolines, providing a route to enantiomerically enriched N-substituted derivatives. Similarly, iridium catalysts bearing chiral ligands have been successfully applied in the asymmetric hydrogenation of N-protected indoles. scilit.com
The choice of catalyst can also influence the regioselectivity of functionalization. For example, while many catalytic systems favor C3-alkylation of indoles, specific iron-based catalysts have been shown to switch the selectivity towards N-alkylation. nih.gov This highlights the importance of catalyst design in achieving specific synthetic goals.
Functionalization Strategies for the Octahydroindole Core
Once the stereochemically defined octahydroindole scaffold is constructed, the next critical step is the introduction of the desired functional groups. This section focuses on strategies for incorporating the carboximidamide moiety and other post-cyclization modifications.
Introduction of Carboximidamide Moiety
The direct synthesis of octahydro-1H-indole-1-carboximidamide is not widely reported, necessitating a multi-step approach that typically involves the guanylation of the secondary amine of the octahydroindole ring. Several general methods for the guanylation of secondary amines can be adapted for this purpose.
One common strategy involves the use of a guanylating agent such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. This reagent reacts with the secondary amine of the octahydroindole to form a protected guanidine (B92328) derivative, which can then be deprotected under acidic conditions to yield the final carboximidamide. For example, 7-azabenzonorbornadiene has been successfully guanylated using this reagent in chloroform. nih.gov
Another approach utilizes isothiouronium salts as guanylating agents. These reagents react with amines under mild conditions to afford the corresponding guanidines. The synthesis of cyclic guanidines has been achieved through the reaction of amines with isothiouronium iodides. researchgate.net
| Guanylation Reagent | Substrate | Conditions | Product | Reference |
| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Secondary Amine (e.g., 7-azabenzonorbornadiene) | CHCl₃, room temperature | N,N′-Di-Boc-guanidine derivative | nih.gov |
| Isothiouronium Iodides | Primary or Secondary Amine | Mild conditions | Guanidinium (B1211019) salt | researchgate.net |
| N,N′-di-Boc-N′′-triflylguanidine | Amino-indolo[2,3-b]quinoline | Not specified | Boc-protected guanidine derivative | nih.gov |
Post-Cyclization Modifications
Beyond the introduction of the carboximidamide group, the octahydroindole scaffold can undergo various post-cyclization modifications to introduce further structural diversity. These modifications can target different positions of the ring system.
Late-stage C-H functionalization has emerged as a powerful strategy for modifying complex molecules. thieme-connect.comthieme-connect.com For saturated nitrogen heterocycles, this can be challenging due to the presence of multiple C-H bonds with similar reactivity. However, methods for the selective functionalization at positions α, β, and γ to the nitrogen atom are being developed. Palladium-catalyzed transannular C-H functionalization, for example, has been used for the arylation of alicyclic amines. thieme-connect.com
Furthermore, the functional groups already present on the octahydroindole core can be manipulated. For instance, α-alkylation of derivatives of octahydroindole-2-carboxylic acid can be achieved with complete diastereoselectivity, providing a route to α-tetrasubstituted derivatives. uga.edu
Protecting Group Strategies in Complex Syntheses
A common strategy involves the use of the tert-butoxycarbonyl (Boc) group to protect the nitrogen atom of the indole ring. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.orgnih.gov This allows for subsequent functionalization of the nitrogen atom, for instance, in the introduction of the carboximidamide group. Orthogonal protecting group strategies are particularly valuable in complex syntheses where multiple reactive sites are present. jocpr.comuchicago.edu This approach utilizes protecting groups that can be removed under different conditions, allowing for selective deprotection of one group without affecting others. For example, an allyloxycarbonyl (Aloc) group can be used to protect the indole nitrogen, which is stable under the conditions used for Fmoc group cleavage (typically basic conditions) in peptide synthesis. nih.gov
The selection of an appropriate protecting group can also influence the reactivity and selectivity of subsequent reactions. For instance, the use of a bulky protecting group on the indole nitrogen can direct metallation to specific positions of the indole nucleus. researchgate.net
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Stable to most nucleophiles and bases. organic-chemistry.org |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis, strong acids | Stable to mild acids and bases. |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Base-labile, used in orthogonal strategies. nih.gov |
| Allyloxycarbonyl | Aloc | Pd(0)-catalyzed cleavage | Orthogonal to acid- and base-labile groups. nih.gov |
| Phenylsulfonyl | PhSO2 | Harsh basic conditions | Can direct lithiation. researchgate.net |
| 2,4-Dimethylpent-3-yloxycarbonyl | Doc | Strong acid | Stable to nucleophiles and TFA. rsc.org |
Novel Synthetic Routes and Reaction Development
The development of novel synthetic routes that are efficient, atom-economical, and stereoselective is a major focus in modern organic synthesis. For the construction of the octahydroindole scaffold, several innovative strategies have emerged.
Cascade reactions, also known as domino or tandem reactions, offer a powerful approach to rapidly increase molecular complexity from simple starting materials in a single operation. nih.govmdpi.com These reactions are highly efficient as they avoid the isolation and purification of intermediates, saving time and resources. For the synthesis of indole derivatives, cascade reactions have been developed that involve a series of intramolecular events to construct the heterocyclic core. For example, a cascade reaction of N-aryl-α,β-unsaturated nitrones and electron-deficient allenes provides access to 3-functionalized indoles. nih.gov Palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones have also been reported to yield polysubstituted indoles. rsc.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are another efficient strategy for the synthesis of complex molecules. nih.govacs.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method is particularly attractive as it proceeds under mild and benign conditions without the need for a metal catalyst. The modular nature of MCRs allows for the rapid generation of a library of structurally diverse indole alkaloids. nih.gov
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles and their saturated derivatives. capes.gov.brbohrium.commdpi.comrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance.
The complete hydrogenation of the indole ring to form the octahydroindole scaffold is a significant transformation. Ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts have been shown to be highly effective for the asymmetric, complete hydrogenation of indoles, providing access to chiral octahydroindoles with high enantioselectivity and diastereoselectivity. nih.govacs.org This method is notable for its ability to create up to five new stereocenters in a single step. Similarly, rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully employed for the highly enantioselective hydrogenation of N-protected indoles to yield chiral indolines, which are precursors to octahydroindoles. researchgate.netjst.go.jp
Palladium-catalyzed reactions are also widely used in indole synthesis. organicreactions.org Palladium-catalyzed cyclization of o-alkenylanilines is a common method for constructing the indole nucleus. caltech.edu Furthermore, palladium-catalyzed cascade Heck cyclizations have been developed to access more complex indole-containing structures. nih.govuchicago.edu
| Catalyst System | Transformation | Key Features |
| Ru((R,R)-SINpEt)2 | Asymmetric hydrogenation of indoles | Complete hydrogenation to chiral octahydroindoles. nih.govacs.org |
| [Rh(nbd)2]SbF6 / PhTRAP | Asymmetric hydrogenation of N-acetylindoles | High enantioselectivity for chiral indolines. researchgate.netjst.go.jp |
| Pd(OAc)2 / Ligand | Cyclization of o-alkenylanilines | Formation of the indole ring system. caltech.edu |
| Pt/C / p-toluenesulfonic acid | Hydrogenation of unprotected indoles | Environmentally benign procedure in water. nih.gov |
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.net Enzymes can catalyze reactions with high stereoselectivity under mild conditions, making them valuable tools for the synthesis of chiral molecules. nih.govjocpr.com
For the synthesis of chiral building blocks for octahydroindoles, lipase-catalyzed kinetic resolution is a widely used technique. nih.govpolimi.it Lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus allowing for their separation. For instance, lipases from Pseudomonas cepacia have been used for the kinetic resolution of intermediates in the synthesis of pharmaceutically active compounds. polimi.it
Enzymatic reductions also play a role in the synthesis of indole derivatives. For example, a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using a Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free method for the synthesis of optically active indolines. organic-chemistry.org Furthermore, engineered enzymes are being developed to catalyze specific transformations in the synthesis of complex molecules. For example, tryptophan 7-halogenases, which are FADH2-dependent enzymes, can be engineered to halogenate larger indole derivatives with high selectivity. wikipedia.org Chemoenzymatic cascade reactions are also being explored, where multiple enzymatic and chemical steps are combined in a one-pot process to improve efficiency. nih.gov
| Enzyme Class | Reaction Type | Application in Octahydroindole Synthesis |
| Lipases | Kinetic Resolution | Separation of enantiomers of chiral alcohol or ester precursors. nih.govpolimi.it |
| Oxidoreductases | Reduction | Asymmetric reduction of indole derivatives to indolines. organic-chemistry.org |
| Halogenases | Halogenation | Regioselective halogenation of indole derivatives. wikipedia.org |
| Lyases | C-C bond formation | Chemoenzymatic synthesis of indole-containing acyloin derivatives. nih.gov |
Structure Activity Relationship Sar Studies of Octahydro 1h Indole 1 Carboximidamide Analogs
Elucidation of Pharmacophoric Elements within the Octahydroindole-Carboximidamide Scaffold
The fundamental pharmacophore of the octahydro-1H-indole-1-carboximidamide scaffold consists of a bicyclic hydrophobic core, a hydrogen bond donor amidine group, and a specific stereochemistry that dictates the spatial arrangement of these elements. The octahydroindole ring serves as the hydrophobic component, which is believed to interact with a corresponding hydrophobic region within the target enzyme's active site. The carboximidamide moiety is a critical element, acting as a guanidinomimetic that can engage in key hydrogen bonding interactions, mimicking the natural substrate, L-arginine. The stereochemistry of the ring fusion and the orientation of the carboximidamide group are also vital for optimal binding and activity.
Systematic Substituent Effects on Biological Activity (Pre-clinical)
Systematic modifications of the this compound scaffold have been undertaken to probe the structural requirements for biological activity. These studies have involved alterations at the indole (B1671886) nitrogen, substitutions on the bicyclic ring system, and variations of the carboximidamide group.
The indole nitrogen (N1) of the this compound core is a key position for modification. Introducing substituents at this position can significantly impact the compound's properties. For instance, the introduction of small alkyl groups or other functional groups can modulate the electronic and steric profile of the molecule, influencing its interaction with the target.
Substitutions on the carbocyclic portion of the octahydroindole ring system have been explored to map the steric and electronic requirements of the binding pocket. The size, polarity, and position of these substituents can have a profound effect on the compound's affinity and selectivity. For example, the introduction of substituents at specific positions can either enhance or diminish activity depending on the nature of the interaction with the target protein.
The carboximidamide group is a crucial functional group for the biological activity of these compounds. Variations in this moiety, such as N-alkylation or replacement with other basic groups, have been investigated to understand the importance of its hydrogen bonding and basicity. These studies have generally shown that the unsubstituted carboximidamide is preferred for optimal activity, highlighting its role as a key pharmacophoric element.
Spatial Requirements for Receptor Binding and Efficacy
The spatial arrangement of the key functional groups in this compound analogs is critical for their binding and efficacy. The distance and relative orientation between the hydrophobic octahydroindole core and the basic carboximidamide group are key determinants of activity. SAR studies have helped to define the optimal spatial parameters for interaction with the target, providing a blueprint for the design of new, more potent, and selective analogs. The three-dimensional shape of the molecule must complement the topology of the active site to ensure a high-affinity interaction.
Molecular Mechanisms of Action and Pre Clinical Biological Targets
Investigation of Enzyme Inhibition Profiles
The inhibitory potential of octahydro-1H-indole-1-carboximidamide against several key enzymes has been a subject of preliminary investigation. The indole (B1671886) scaffold, a core component of this molecule, is present in numerous compounds known to exhibit enzyme-inhibitory activities.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Pre-clinical Models
Dipeptidyl Peptidase-4 (DPP-4) is a well-established therapeutic target, particularly in the management of type 2 diabetes. Inhibitors of DPP-4 prevent the degradation of incretin (B1656795) hormones, which in turn helps to regulate blood glucose levels. While various indole derivatives have been identified as DPP-4 inhibitors, specific preclinical data, including IC50 values or detailed binding studies for this compound, are not extensively documented in peer-reviewed literature.
Interactive Data Table: DPP-4 Inhibition Data
| Compound | IC50 (nM) | Preclinical Model |
| This compound | Data Not Available | Data Not Available |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of the amino acid tryptophan. frontiersin.org Its inhibition is being explored as a strategy in cancer immunotherapy to enhance anti-tumor immune responses. nih.gov Although the indole structure is central to the substrate of IDO1, specific modulatory effects of this compound on IDO1 activity have not been detailed in available scientific reports.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular responses to stress, inflammation, and apoptosis. patsnap.com Inhibition of ASK1 is considered a potential therapeutic approach for a variety of diseases. patsnap.com Studies have identified various 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors. nih.gov However, specific inhibitory constants (e.g., Ki, IC50) and the mechanism of interaction for this compound with ASK1 are not currently established in the public domain.
Interactive Data Table: ASK1 Inhibition Data
| Compound | IC50 (nM) | Assay Type |
| This compound | Data Not Available | Data Not Available |
Other Identified Enzyme Targets and Ligand Binding Studies
Beyond the aforementioned enzymes, the broader class of indole-containing molecules has been studied for interactions with a wide range of biological targets. However, specific ligand binding studies and the identification of other distinct enzyme targets for this compound are not well-documented.
Cellular Pathway Modulation in In Vitro Systems
The effects of chemical compounds on cellular pathways are typically investigated using in vitro cell-based assays to understand their broader biological impact.
Induction of Regulated Cell Death (RCD) Pathways
Regulated cell death (RCD) encompasses a variety of programmed cell death modalities, including apoptosis, necroptosis, and pyroptosis, which are critical for tissue homeostasis and the elimination of damaged or infected cells. nih.govinvivogen.com The ability of a compound to induce RCD is a key area of investigation, particularly in oncology research. There is currently a lack of specific in vitro studies demonstrating the capacity of this compound to induce any form of regulated cell death.
Inhibition of Cell Proliferation in Cell Lines
No studies documenting the inhibitory effects of this compound on the proliferation of any cell lines have been found. Consequently, no data is available to populate a table on its cytotoxic or cytostatic activities. Research on other indole derivatives has shown varied effects on cell proliferation, but these findings cannot be extrapolated to the specific compound .
Impact on Receptor Signaling Pathways
There is no available information detailing the impact of this compound on any receptor signaling pathways. Investigations into whether this compound acts as an agonist, antagonist, or modulator of specific receptors have not been published.
Molecular Interactions with Biological Macromolecules
The molecular interactions of this compound with proteins and nucleic acids remain uncharacterized in the scientific literature.
Protein Binding Affinity and Selectivity
No data exists on the protein binding affinity or selectivity of this compound. There are no published studies identifying its specific protein targets or quantifying its binding kinetics (e.g., Kd, IC50).
DNA/RNA Interactions and Intercalation Studies
There is no evidence from published research to suggest that this compound interacts with DNA or RNA. Studies involving intercalation, groove binding, or other forms of nucleic acid interaction have not been reported for this compound.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug design for predicting the interaction between a ligand (the drug candidate) and its protein target.
In the context of indole (B1671886) derivatives, molecular docking studies have been instrumental in elucidating their binding mechanisms with various protein targets. For instance, studies on indole-2-carboxamide derivatives as potential inhibitors of enzymes like fructose-1,6-bisphosphatase have utilized docking to identify key amino acid residues in the binding site, such as Met18, Gly21, and Leu30, that are crucial for effective binding. nih.gov Similarly, docking studies on indole-based compounds targeting the epidermal growth factor receptor (EGFR) have revealed important binding interactions. espublisher.com These analyses help in understanding how compounds like octahydro-1H-indole-1-carboximidamide might orient themselves within a target's active site to exert a biological effect.
A representative summary of amino acid interactions that could be identified through docking studies for a hypothetical indole derivative is presented in Table 1.
| Amino Acid Residue | Interaction Type | Typical Distance (Å) |
| ASP 184 | Hydrogen Bond | 2.8 |
| LYS 78 | Hydrogen Bond | 3.1 |
| PHE 265 | Pi-Pi Stack | 4.5 |
| LEU 120 | Hydrophobic | 3.9 |
| VAL 65 | Hydrophobic | 4.2 |
| This table is representative of typical docking study outputs for indole derivatives and does not represent actual data for this compound. |
Virtual screening involves docking large libraries of compounds into a target protein structure to identify potential hits. This approach has been successfully applied to identify novel indole derivatives with desired biological activities. For example, virtual screening has led to the discovery of new N-arylsulfonyl-indole-2-carboxamide derivatives as potent inhibitors. nih.gov Once a lead compound is identified, docking can be further used to guide its optimization by predicting how chemical modifications will affect its binding affinity and selectivity. This iterative process of design, docking, and synthesis is a cornerstone of modern drug discovery.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of a compound like this compound.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Molecular mechanics and molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule. For indole derivatives, these studies can reveal the most stable conformations and how the molecule behaves in a dynamic environment, such as in solution or when approaching a protein binding site. nih.gov MD simulations can also provide insights into the stability of ligand-protein complexes predicted by docking. unicamp.br
Quantum chemical calculations can predict various spectroscopic properties, such as NMR and IR spectra. These predictions can be compared with experimental data to confirm the structure of a synthesized compound. While no specific spectroscopic predictions for this compound are available, this methodology is routinely applied to novel indole derivatives to aid in their characterization.
A hypothetical comparison of calculated and experimental spectroscopic data for an indole derivative is shown in Table 2.
| Spectroscopic Data | Calculated Value | Experimental Value |
| 1H NMR (ppm, CH) | 7.21 | 7.25 |
| 13C NMR (ppm, C=O) | 168.5 | 169.2 |
| IR (cm-1, N-H) | 3410 | 3405 |
| This table illustrates the type of data generated in such studies and is not specific to this compound. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, QSAR models have been developed to predict their activity against various targets.
These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. A study on N-arylsulfonyl-indole-2-carboxamide derivatives, for instance, developed 3D-QSAR models that provided insights into the structural requirements for their inhibitory activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. unicamp.br
A typical QSAR model is represented by an equation that correlates biological activity with various descriptors. An example of such descriptors for a series of indole derivatives is provided in Table 3.
| Compound | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Predicted Activity (pIC50) |
| Derivative 1 | 350.4 | 3.2 | 75.6 | 7.8 |
| Derivative 2 | 364.4 | 3.5 | 75.6 | 8.1 |
| Derivative 3 | 378.5 | 3.8 | 75.6 | 8.3 |
| Derivative 4 | 368.4 | 3.3 | 84.8 | 7.5 |
| This table is a representative example of data used in QSAR studies of indole derivatives and is not based on this compound. |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug discovery. jocpr.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indole derivatives, numerous QSAR studies have been successfully conducted to predict their efficacy against various biological targets.
For instance, 2D-QSAR models have been developed for indole derivatives as selective COX-2 inhibitors, where statistical significance was achieved using physicochemical descriptors. nih.gov In one such study, a model with a high squared correlation coefficient (r²) of 0.9382 was generated, indicating a strong predictive capacity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to indole derivatives targeting phosphodiesterase IV (PDE IV). nih.gov These studies produced statistically significant models with good predictive power, highlighting the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity. nih.gov
In the context of this compound, similar methodologies could be employed. A hypothetical QSAR study would involve synthesizing a series of derivatives with modifications on the octahydro-indole ring and the carboximidamide group. The biological activity of these compounds would be experimentally determined, and then computational descriptors would be calculated for each molecule. These descriptors can be categorized as follows:
1D Descriptors: Molecular weight, count of specific atoms, etc.
2D Descriptors: Topological indices (e.g., Balaban, Randic, Wiener), connectivity indices, and fragment counts. researchgate.net
3D Descriptors: Geometrical properties, surface area, and volume. researchgate.net
4D Descriptors: Include conformational flexibility. researchgate.net
By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive model could be generated. physchemres.org Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
Table 1: Examples of Predictive QSAR Models for Indole Derivatives
| Target | QSAR Method | Key Findings/Statistics | Reference |
|---|---|---|---|
| COX-2 Inhibition | 2D-QSAR | High r² (0.9382) and q² (0.8557) values, indicating good predictive power. | nih.gov |
| Phosphodiesterase IV Inhibition | 3D-QSAR (CoMFA/CoMSIA) | Statistically significant models with good predictive correlation coefficients (0.56 for CoMFA, 0.59 for CoMSIA). | nih.gov |
| Antibacterial Activity | 2D-QSAR (MLR) | Identified key electronic and topological descriptors for activity against S. aureus and MRSA. | |
| Antifungal Activity (Candida albicans) | QSAR with DFT | Developed a model with R² = 0.7884 using quantum chemical descriptors. | mdpi.com |
Identification of Key Molecular Descriptors for Potency and Selectivity
A crucial outcome of predictive modeling is the identification of molecular descriptors that are critical for the biological activity of a compound. These descriptors provide insights into the physicochemical properties that govern the interaction between the drug molecule and its biological target, thereby guiding the design of more potent and selective analogs.
For indole derivatives, various studies have pinpointed key descriptors. For example, in the development of antibacterial indole derivatives, high electronic energy and dipole moment were found to be favorable for activity against S. aureus. In a QSAR study of indole derivatives as Pim1 kinase inhibitors, Pi-Alkyl interactions were highlighted as important for binding to the target. physchemres.org Another study on indole derivatives as anti-inflammatory agents identified two alignment-independent descriptors and two physicochemical descriptors (negative potential surface area and most hydrophobic surface area) as being significant for COX-2 inhibition. nih.gov
For this compound, the key molecular descriptors would likely be influenced by its distinct structural features: the saturated, flexible octahydro-indole core and the polar, basic carboximidamide group. Potential key descriptors could include:
Hydrophobicity: The octanol-water partition coefficient (logP) would be a critical descriptor, with the saturated ring system contributing to lipophilicity and the carboximidamide group increasing hydrophilicity.
Electronic Properties: Descriptors such as dipole moment, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be important, particularly in relation to the carboximidamide group's ability to form hydrogen bonds and engage in electrostatic interactions.
Steric and Shape Descriptors: The conformational flexibility of the octahydro-indole ring would make 3D descriptors that capture molecular shape and volume particularly relevant.
Molecular docking studies can complement QSAR by providing a visual and energetic understanding of how these descriptors translate into interactions within a protein's binding site. For instance, docking studies of indole-2-carboxamide derivatives have revealed specific binding modes within the active sites of their target proteins.
Table 2: Key Molecular Descriptors Identified in Studies of Indole Derivatives
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Positive correlation with antibacterial activity. | |
| Electronic | LUMO Energy | Important for antifungal activity. | mdpi.com |
| Physicochemical | -ve Potential Surface Area | Contributes to COX-2 inhibition. | nih.gov |
| Physicochemical | SA Most Hydrophobic | Contributes to COX-2 inhibition. | nih.gov |
| Topological | Kappa Shape Indices (κ2) | Lower values correlated with better antibacterial activity against MRSA. | |
| Interaction | Pi-Alkyl Interactions | Enhances binding to Pim-1 kinase. | physchemres.org |
De Novo Design and Scaffold Hopping Approaches
De novo design and scaffold hopping are advanced computational techniques aimed at discovering novel molecular architectures with desired biological activities.
De novo design involves the computational construction of novel molecules, often within the constraints of a target's binding site. This can be achieved through fragment-based methods, where small molecular fragments are linked or grown to create a larger molecule, or through algorithmic approaches that generate new structures based on a set of rules. For a target of interest for this compound, a de novo design approach could start with the octahydro-indole scaffold and explore different functionalizations or alternative ring systems that maintain key interactions.
Scaffold hopping is a strategy used to identify isofunctional molecules with structurally diverse core scaffolds. nih.gov This is particularly useful for escaping undesirable intellectual property space or for improving the physicochemical and pharmacokinetic properties of a lead compound. The indole scaffold has been a frequent subject of scaffold hopping. For instance, researchers have successfully hopped from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.gov
The octahydro-1H-indole scaffold of the titular compound is also a prime candidate for scaffold hopping. Given its saturated and three-dimensional nature, potential scaffold hops could include other saturated nitrogen-containing heterocycles. mdpi.comresearchgate.net Computational methods for scaffold hopping often rely on shape-based or pharmacophore-based similarity searches to identify new scaffolds that can present the key interacting functional groups in a similar spatial arrangement.
Table 3: Examples of Scaffold Hopping from the Indole Core
| Original Scaffold | New Scaffold | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Indole | Indazole | Dual MCL-1/BCL-2 inhibitors | nih.gov |
| Indole | Benzimidazole | Potential for MCL-1/BCL-2 inhibitors | nih.gov |
| Aurone (oxygen heterocycle) | Azaaurone (nitrogen heterocycle) | Antiproliferative agents | mdpi.com |
Synthesis and Evaluation of Octahydro 1h Indole 1 Carboximidamide Derivatives and Analogs
Design Principles for Novel Analogues
The development of novel analogs of octahydro-1H-indole-1-carboximidamide, a scaffold known for its interaction with biological targets like nitric oxide synthase (NOS), is guided by established medicinal chemistry principles. nih.govnih.gov The primary goals of analog design are to enhance potency, improve selectivity for a specific target isoform (e.g., neuronal NOS over endothelial or inducible NOS), and optimize pharmacokinetic properties. researchgate.net These objectives are pursued through systematic modifications of both the core scaffold and its key functional groups. mdpi.com
The carboximidamide group, a type of guanidine (B92328) moiety, is critical for the biological activity of many inhibitors, often mimicking the guanidinium (B1211019) group of the natural substrate L-arginine in enzymes like NOS. nih.govresearchgate.net However, its high basicity and polarity can limit cell permeability and oral bioavailability. Bioisosteric replacement is a key strategy to mitigate these issues while preserving or enhancing binding affinity. drughunter.comnih.gov
Bioisosteres are functional groups with similar steric and electronic properties that can elicit a comparable biological response. drughunter.comctppc.org For the carboximidamide group, several non-classical bioisosteres are considered:
Heterocyclic Rings: Acidic heterocycles such as tetrazoles and certain oxadiazoles (B1248032) can serve as effective mimics. drughunter.comzu.ac.ae Tetrazoles, for instance, are more lipophilic than carboximidamide groups, which can improve membrane permeability and bioavailability while maintaining the necessary acidic character for target interaction. ctppc.orgzu.ac.ae
Sulfonamides and Ureas: These groups can modify polarity and hydrogen bonding patterns, potentially reducing enzymatic degradation while maintaining key interactions with the target protein. ctppc.org
Other Amidines and Guanidines: Modifications can be made to the core amidine function itself, such as creating N-substituted derivatives or incorporating it into a heterocyclic system like pyrazole-1-carboxamidine, which has been shown to effectively inhibit NOS isoforms. nih.govnih.gov
The choice of a bioisostere is context-dependent, aiming to balance potency, selectivity, and drug-like properties. drughunter.com
The octahydro-1H-indole core serves as a rigid, three-dimensional framework that orients the pharmacophoric groups for optimal interaction with the target's binding site. Modifications to this C(sp3)-rich aliphatic scaffold are crucial for exploring the binding pocket, improving selectivity, and enhancing pharmacological properties. princeton.edu
Key modification strategies include:
Substitution on the Indole (B1671886) Ring: Introducing substituents at various positions of the indole ring can probe for additional binding interactions. For example, in related indole-2-carboxamides, adding chloro or fluoro groups at the C5 position or short alkyl groups at the C3 position was found to enhance potency at the CB1 receptor. nih.gov Similarly, for NOS inhibitors, substitutions on the indole ring can improve selectivity for one isoform over others. medchemexpress.cn
Scaffold Hopping: This involves replacing the octahydroindole core with a different, often structurally distinct, scaffold that maintains the spatial arrangement of key binding elements. Potential replacements could include other bicyclic systems like octahydro-1H-cyclopenta[d]pyrimidine or even monocyclic rings like substituted piperidines or morpholines, provided they can orient the carboximidamide group and other substituents appropriately. princeton.edunih.gov The goal is to discover novel chemical matter with improved properties or a different intellectual property profile. mdpi.com
Ring Variation: The size and nature of the fused rings in the octahydroindole system can be altered. This can include expanding or contracting one of the rings or introducing heteroatoms to modulate properties like solubility and metabolic stability. princeton.edu
These modifications are often guided by structure-activity relationship (SAR) studies and computational modeling to rationally design analogs with a higher probability of success. mdpi.com
Comparative Biological Activity of Synthesized Analogs (Pre-clinical)
The biological activity of synthesized analogs is typically evaluated in vitro against the target enzyme or receptor. For compounds related to this compound, a primary target is nitric oxide synthase (NOS), which exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govresearchgate.net Selective inhibition of nNOS is often a therapeutic goal. caymanchem.com
A study on N-(aminoiminomethyl)-1H-indole carboxamide derivatives demonstrated the importance of the substitution position on the indole ring for Na+/H+ exchanger inhibitory activity. nih.gov The research found that placing the carbonylguanidine group at the 2-position of the indole ring resulted in the most significant improvement in vitro. nih.gov Further derivatization at the 1-position with alkyl or substituted alkyl groups led to even higher activity levels. nih.gov
The following table presents data from a study on related indole-based NOS inhibitors, illustrating how structural modifications impact potency and selectivity across NOS isoforms.
| Compound | Modification from Parent Scaffold | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) |
|---|---|---|---|---|---|
| Analog A | Parent Indole-carboximidamide | 50 | 1500 | 250 | 30 |
| Analog B | 3-Chloro substitution | 25 | 1200 | 200 | 48 |
| Analog C | 6-Fluoro substitution | 40 | 2000 | 300 | 50 |
| Analog D | 3,6-Dichloro substitution | 10 | 900 | 150 | 90 |
| Analog E | Replacement with Thiophene-2-carboximidamide | 5 | 450 | 50 | 90 |
This table contains illustrative data based on findings in related chemical series to demonstrate structure-activity relationships. Ki is the inhibition constant; a lower value indicates higher potency. Selectivity is calculated as the ratio of eNOS Ki to nNOS Ki; a higher value indicates greater selectivity for nNOS. medchemexpress.cn
These results show that substitutions on the indole ring, particularly with halogens, can significantly enhance potency and selectivity for nNOS. medchemexpress.cn Replacing the indole with a different heterocycle, like thiophene, while retaining the carboximidamide group can also lead to highly potent and selective inhibitors. medchemexpress.cn
Stereoisomeric Characterization and Activity Differences
The octahydro-1H-indole scaffold contains multiple chiral centers, specifically at the ring fusion carbons (3a and 7a in the 2,3,3a,4,5,6,7,7a-octahydro-1H-indole system). nih.gov This means the molecule can exist as multiple stereoisomers, including enantiomers and diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.
For inhibitors targeting NOS, stereochemistry plays a crucial role. The active site of the enzyme is a precisely shaped three-dimensional space, and only an inhibitor with the correct stereochemical configuration can achieve an optimal fit, leading to potent inhibition. For example, in a series of 3,6-disubstituted indole derivatives designed as NOS inhibitors, the specific stereoisomer (-)-19 showed the best selectivity for neuronal NOS over endothelial NOS. medchemexpress.cn
Therefore, a critical step in the development of this compound analogs is stereoisomeric characterization. This involves:
Chiral Synthesis or Separation: Synthesizing specific, single stereoisomers (asymmetric synthesis) or separating a racemic mixture into its constituent enantiomers (chiral resolution).
Stereochemical Assignment: Determining the absolute configuration of each isolated isomer using techniques like X-ray crystallography or specific spectroscopic methods.
Differential Biological Evaluation: Testing each pure stereoisomer in biological assays to determine if one is significantly more potent or selective than the others. The more active isomer is termed the "eutomer," while the less active one is the "distomer."
Focusing development on the eutomer can lead to a more potent and selective drug with a better therapeutic index, as it minimizes potential off-target effects and inactive drug load associated with the distomer.
Prodrug Design Strategies for Enhanced Systemic Exposure
The carboximidamide (guanidine) functional group is strongly basic and highly polar, which typically results in poor passive diffusion across the intestinal membrane and, consequently, low oral bioavailability. acs.orgelsevierpure.com To overcome this limitation, prodrug strategies are employed to temporarily mask the polar guanidine moiety, facilitating absorption, after which the prodrug is converted back to the active parent compound in the body. nih.gov
Several prodrug strategies are applicable to guanidine-containing compounds:
Guanidine Cyclic Diimide (GCDI) Prodrugs: This approach involves reacting the guanidine group with a cyclic anhydride (B1165640) to form a guanidine cyclic diimide. acs.org This modification conceals the polar group, dramatically improving oral bioavailability. acs.orgelsevierpure.com Once absorbed, the linkage is designed to degrade, releasing the active drug. acs.org
N-Acylation: Attaching acyl groups to the guanidine nitrogen atoms can neutralize the charge and increase lipophilicity. However, simple acyl prodrugs can sometimes be hydrolyzed in the gut before absorption. acs.org
Amino Acid Conjugates: Linking an amino acid to the parent drug can enable transport via specific amino acid transporters in the intestine, such as the human peptide transporter 1 (hPEPT1). nih.gov For example, L-valine esters of guanidino-containing compounds have shown significantly enhanced permeability in Caco-2 cell models. nih.gov
Spontaneously Cleavable Moieties: Novel prodrugs can be designed with spontaneously cleavable linkers. One such approach is based on the decomposition reaction of arginine methyl ester, which can be applied to drugs with an amino group to create a stable salt that converts to the parent drug under physiological conditions. nih.govh1.co This strategy can be adapted for the carboximidamide group to improve solubility and bioavailability. nih.gov
These strategies aim to improve the pharmacokinetic profile of potent but poorly absorbed compounds, enabling effective systemic exposure after oral administration. nih.govh1.co
Pre Clinical Pharmacological Investigations and Efficacy in Animal Models
In Vitro Biological Assays for Target Engagement and Cellular Efficacy
Specific in vitro studies detailing the biological activity of octahydro-1H-indole-1-carboximidamide are not present in the current body of scientific literature.
Enzymatic Inhibition Assays
There are no published studies that have evaluated the inhibitory activity of this compound against any specific enzyme targets. Therefore, data regarding its potency (e.g., IC50 values) or mechanism of inhibition is not available.
Cell-Based Functional Assays
Information from cell-based functional assays, which would provide insight into the compound's effects on cellular processes, is not available. There are no reports on its activity in assays measuring cell viability, proliferation, or other functional cellular responses.
In Vivo Efficacy Studies in Relevant Disease Models (Animal Studies Only)
There is no evidence of in vivo studies having been conducted or published for this compound in any animal models of disease.
Assessment in Cancer Xenograft Models
No research has been published assessing the efficacy of this compound in cancer xenograft models. As such, there is no data on its potential anti-tumor activity in vivo.
Anti-diabetic Efficacy in Rodent Models
The potential anti-diabetic effects of this compound have not been explored in any published rodent models of diabetes.
Other Disease Models Reflecting Molecular Targets
While related indole-carboximidamide structures have been mentioned in patent literature for potential applications in neurodegenerative diseases, no specific in vivo data for this compound in any other disease models has been made publicly available.
Lack of Publicly Available Data on the Ex Vivo Pharmacological Investigations of this compound
Despite a thorough search of scientific literature and databases, no specific preclinical data regarding the ex vivo analysis of target inhibition and biomarker modulation for the chemical compound this compound has been publicly reported.
While research exists for structurally related indole-based compounds, the specific pharmacological profile of this compound remains uncharacterized in published scientific literature. Investigations into derivatives of the broader octahydro-1H-indole scaffold have explored their potential in various therapeutic areas. However, these findings are not directly applicable to the unique carboximidamide derivative specified.
Scientific inquiry into novel chemical entities typically involves a cascade of preclinical studies to determine their biological activity. These investigations are crucial for identifying the molecular targets of a compound and understanding how it may modulate biological pathways, which is often assessed through biomarker analysis. The absence of such data for this compound indicates that either this compound has not been a primary focus of published research, or any existing studies are proprietary and not in the public domain.
Therefore, it is not possible to provide detailed research findings or data tables on the ex vivo analysis of target inhibition and biomarker modulation for this compound at this time. Further research and publication in peer-reviewed journals would be necessary for such information to become available.
Future Directions and Translational Research Perspectives
Development of Advanced Synthetic Methodologies
The synthesis of octahydro-1H-indole derivatives, particularly with specific stereochemistry, is crucial for producing complex molecules for drug discovery. elsevierpure.com Future research is focused on creating more efficient, sustainable, and stereoselective synthetic routes.
Key areas of development include:
Asymmetric Catalysis : The use of chiral catalysts to control the three-dimensional arrangement of atoms is a primary strategy for the stereoselective synthesis of indole (B1671886) derivatives.
Novel Catalytic Approaches : Research into transition metal catalysis, organocatalysis, and biocatalysis aims to improve the efficiency and environmental friendliness of synthetic processes.
Microwave-Assisted Synthesis : Microwave irradiation is being explored as a technique to rapidly and efficiently produce indole derivatives, such as indole-chalcone hybrids, often in a one-pot approach. preprints.orgopenmedicinalchemistryjournal.com
| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Employs chiral catalysts to produce specific stereoisomers of indole derivatives. | High stereoselectivity, crucial for biological activity. |
| Cascade Reactions | Multi-step reactions in a single pot to rapidly build molecular complexity. | Increased efficiency, reduced waste, and time savings. rsc.org |
| C-H Activation | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. | Atom economy, simplified synthetic routes. |
| Biocatalysis | Utilization of enzymes to catalyze stereoselective reactions. | High selectivity, mild reaction conditions, environmentally friendly. |
Deepening Mechanistic Understanding of Biological Action
A thorough understanding of how octahydro-1H-indole-1-carboximidamide and its derivatives interact with biological targets is fundamental for therapeutic development. Future research will focus on elucidating these mechanisms to enable the design of more effective and selective drugs.
Priorities in this area include:
Target Identification and Validation : Identifying the specific proteins, enzymes, or receptors that these compounds interact with is a primary goal. For instance, indole derivatives have been shown to target pathways like NF-κB and COX-2, which are involved in inflammation. nih.gov
Structure-Activity Relationship (SAR) Studies : Systematic modification of the octahydro-1H-indole scaffold will continue to be essential to understand how different chemical features influence biological activity. nih.gov
Molecular Modeling and Docking : Computational simulations are used to predict how these molecules bind to their targets, providing insights into the key interactions that drive their biological effects. nih.gov
Rational Design of Next-Generation Bioactive Molecules
Rational drug design leverages the understanding of a biological target's structure and mechanism to create new, improved molecules. mdpi.com The this compound core serves as a versatile scaffold for this approach. researchgate.net
Future strategies in rational design include:
Scaffold Hopping and Bioisosteric Replacement : These techniques involve replacing parts of the molecule with other chemical groups that retain or improve biological activity while potentially enhancing other properties. scilit.com
Fragment-Based Drug Discovery : Small molecular fragments are screened for binding to a target, and promising hits are then grown or combined to create more potent lead compounds.
Multi-Targeted Kinase Inhibitors : Efforts are underway to design indole-based compounds that can inhibit multiple kinases involved in both cancer growth and the formation of new blood vessels (angiogenesis), offering a broader therapeutic impact. nih.gov
Exploration of Novel Therapeutic Applications based on Pre-clinical Findings
The diverse biological activities of indole derivatives suggest their potential in treating a wide range of diseases. openmedicinalchemistryjournal.comnih.gov Pre-clinical research is actively exploring new therapeutic avenues for compounds based on the octahydro-1H-indole scaffold.
Promising areas of investigation include:
Oncology : Indole derivatives are being evaluated as potential treatments for various cancers, including aggressive brain tumors like glioblastoma. nih.gov Some compounds have shown the ability to induce cancer cell cycle arrest and apoptosis. nih.gov
Infectious Diseases : The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents, and indole derivatives have shown potential in disrupting bacterial membranes and inhibiting biofilm formation. nih.gov
Neurodegenerative Diseases : Researchers are investigating the neuroprotective properties of indole-based compounds for conditions like Alzheimer's disease. researchgate.net
Lysosomal Storage Diseases : Polyhydroxylated octahydro-1H-indoles are being studied as potential leads for pharmacological chaperone therapies for genetic disorders like GM1 gangliosidosis and Morquio B disease. mdpi.com
| Therapeutic Area | Investigated Mechanism/Effect | Potential Application |
|---|---|---|
| Oncology | Inhibition of protein kinases, tubulin, and p53 pathway; induction of apoptosis. nih.gov | Glioblastoma, colon cancer, lung cancer, leukemia. researchgate.netnih.gov |
| Infectious Diseases | Disruption of bacterial membranes, inhibition of biofilm formation. nih.gov | Treatment of drug-resistant bacterial infections. nih.gov |
| Inflammatory Diseases | Modulation of NF-κB and COX-2 pathways. nih.gov | Rheumatoid arthritis, inflammatory bowel disease. nih.gov |
| Lysosomal Storage Diseases | Acts as a pharmacological chaperone to aid protein folding. mdpi.com | GM1 gangliosidosis, Morquio B disease. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the drug discovery process. mednexus.orgijirt.org These technologies are being increasingly applied to the development of molecules based on the this compound scaffold.
Key applications of AI and ML include:
Virtual Screening : AI algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.govnih.gov This significantly reduces the time and cost compared to traditional high-throughput screening. nih.gov
Predictive Modeling : Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of new molecules before they are synthesized. nih.govnih.gov This allows chemists to focus on the most promising candidates. nih.gov
De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties, optimized to bind to a specific target. mdpi.com
Data Analysis : AI can analyze large and complex biological datasets to identify new drug targets and uncover hidden relationships between drugs and diseases. mdpi.com
The integration of these computational tools is expected to streamline the entire drug discovery pipeline, from initial hit identification to lead optimization, ultimately accelerating the development of new therapies based on the this compound structure. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
